1H-benzimidazol-1-ylacetonitrile
Overview
Description
1H-Benzimidazol-1-ylacetonitrile is a versatile chemical compound with a unique structure that makes it valuable in various scientific research applications. This compound is part of the benzimidazole family, which is known for its significant biological and pharmacological properties. The benzimidazole ring system is a fusion of benzene and imidazole rings, contributing to its stability and reactivity .
Preparation Methods
The synthesis of 1H-benzimidazol-1-ylacetonitrile typically involves the reaction of benzimidazole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the benzimidazole, followed by the addition of acetonitrile . This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
1H-Benzimidazol-1-ylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole carboxylic acids, while reduction can produce benzimidazole amines .
Scientific Research Applications
1H-Benzimidazol-1-ylacetonitrile is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and is used in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Medicine: Research into its pharmacological properties has shown promise for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-benzimidazol-1-ylacetonitrile exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms . In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1H-Benzimidazol-1-ylacetonitrile can be compared with other similar compounds such as:
1H-Benzimidazole: Shares the benzimidazole core but lacks the acetonitrile group, resulting in different reactivity and applications.
1H-Indazole: Another heterocyclic compound with a similar structure but different biological activities.
1H-Benzotriazole: Contains an additional nitrogen atom in the ring, leading to distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of the benzimidazole core with the acetonitrile group, which enhances its reactivity and expands its range of applications.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOWJKLTSYXFME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406077 | |
Record name | 1H-benzimidazol-1-ylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4414-74-8 | |
Record name | 1H-Benzimidazole-1-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4414-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-benzimidazol-1-ylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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